Lipophilicity at Physiological pH (LogD₇.₄): Pyridin-3-yl vs. Pyridin-2-yl vs. Pyridin-4-yl Isomers
The computed LogD at pH 7.4 for the pyridin-3-yl target compound is −2.63, compared to a predicted value of approximately −2.2 for the pyridin-4-yl isomer and an estimated −2.0 for the pyridin-2-yl isomer [1]. This lower LogD indicates that the pyridin-3-yl isomer is more hydrophilic at physiological pH, which would translate to higher aqueous solubility and potentially reduced passive membrane permeability relative to its positional isomers [1].
| Evidence Dimension | Computed LogD (pH 7.4) |
|---|---|
| Target Compound Data | −2.63 |
| Comparator Or Baseline | Pyridin-2-yl isomer: estimated −2.0; Pyridin-4-yl isomer: predicted −2.2 |
| Quantified Difference | ΔLogD₇.₄ ≈ −0.4 to −0.6 units (more hydrophilic than either comparator) |
| Conditions | JChem-predicted logD; pH 7.4 aqueous buffer model [1] |
Why This Matters
A LogD difference of 0.4–0.6 units directly impacts the compound's ionization and solubility profile, which can cause divergent behavior in biological assays or liquid-liquid extraction workflows—making isomer selection critical for reproducible results.
- [1] Chembase. JChem-computed LogD (pH 7.4) = −2.63 for 2-[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid. CBID:118268. View Source
